1-(Azetidin-1-yl)-2-hydroxyethan-1-one
Description
The Significance of Azetidine-Containing Scaffolds in Advanced Synthetic Chemistry
Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly prominent in both organic synthesis and medicinal chemistry. rsc.orgresearchwithrutgers.com Their utility stems from a unique combination of stability and reactivity, making them valuable building blocks for a wide array of more complex molecules. rsc.orgnih.gov
Strain-Driven Reactivity of Four-Membered Nitrogen Heterocycles
The chemical behavior of azetidines is largely dictated by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain energy is intermediate between that of the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.org This finely tuned level of strain makes the azetidine (B1206935) ring susceptible to selective ring-opening reactions under appropriate conditions, providing a powerful tool for synthetic chemists. rsc.orgresearchgate.net The cleavage of the C-N or C-C bonds within the ring can be triggered by a variety of reagents, leading to the formation of diverse and functionalized acyclic amine derivatives. rsc.org This strain-driven reactivity allows azetidines to participate in a range of chemical transformations that are not readily accessible with less strained ring systems. researchwithrutgers.com
Azetidines as Foundational Building Blocks for Complex Molecular Architectures
Beyond their utility in ring-opening reactions, azetidines serve as valuable scaffolds for the construction of intricate molecular architectures. technologynetworks.comenamine.net Their rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, which is a desirable attribute in drug design as it can lead to higher binding affinity and selectivity for biological targets. enamine.net The nitrogen atom within the azetidine ring provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents. technologynetworks.com This versatility has led to the incorporation of the azetidine motif into a number of approved drugs and biologically active compounds. nih.govrsc.org Furthermore, the development of new synthetic methods has made a diverse array of substituted azetidines more accessible, fueling their application in the synthesis of complex natural products and novel pharmaceutical agents. nih.govbris.ac.uk
Overview of Alpha-Hydroxyamide Functional Group Chemistry
The alpha-hydroxyamide functional group is another key structural feature that is prevalent in a wide range of biologically active molecules and serves as a versatile intermediate in organic synthesis. researchgate.netresearchgate.net This motif consists of a carbonyl group bonded to a nitrogen atom, with a hydroxyl group attached to the adjacent carbon atom.
Strategic Importance of Alpha-Hydroxy Amides in Organic Synthesis
Alpha-hydroxy amides are valuable precursors for the synthesis of other important functional groups. For instance, they can be oxidized to form alpha-keto amides or reduced to afford amino alcohols. researchgate.net The hydroxyl group can also be readily converted into other functionalities, such as ethers or esters, providing further avenues for molecular diversification. organic-chemistry.org The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl and amide groups) capabilities makes the alpha-hydroxyamide moiety a key player in molecular recognition and binding to biological targets. nih.gov Consequently, this functional group is found in a variety of natural products and pharmaceuticals. google.com
Structural Context of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one: A Hybrid of Azetidine and Alpha-Hydroxyamide Structural Motifs
The compound This compound uniquely combines the structural features of both an azetidine and an alpha-hydroxyamide. The azetidine ring is N-acylated with a hydroxyacetyl group, creating a molecule with distinct chemical properties arising from the interplay of its two constituent parts. The presence of the strained four-membered ring suggests the potential for strain-release driven reactions, while the alpha-hydroxyamide portion offers sites for further functionalization and can engage in hydrogen bonding interactions. This hybrid structure presents a compelling target for synthetic chemists and may serve as a versatile building block for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-5(8)6-2-1-3-6/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBIWYRZDPJKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153758-04-3 | |
| Record name | 1-(azetidin-1-yl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Chemical Transformations Involving 1 Azetidin 1 Yl 2 Hydroxyethan 1 One
Mechanistic Investigations of Azetidine (B1206935) Ring Reactivity
The reactivity of the azetidine ring is largely governed by its considerable ring strain (approximately 25.4 kcal/mol), which is significantly higher than that of larger five- or six-membered rings. rsc.orgresearchwithrutgers.com This strain energy provides a thermodynamic driving force for reactions that lead to ring cleavage. rsc.org
The four-membered azetidine ring can be opened under various conditions, typically involving protonation or reaction with electrophiles, followed by nucleophilic attack. The acylation of the azetidine nitrogen, as in 1-(azetidin-1-yl)-2-hydroxyethan-1-one, can activate the ring towards nucleophilic opening. rsc.org
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the amide carbonyl oxygen can be protonated, which enhances the electrophilicity of the azetidinyl carbons. A subsequent attack by a nucleophile (e.g., a halide ion from the acid) at one of the ring carbons (C2 or C4) can lead to the cleavage of a carbon-nitrogen bond. This SN2-type reaction relieves the ring strain and results in a linear γ-substituted amine derivative. nih.gov
Nucleophilic Ring-Opening: A wide range of nucleophiles can open the azetidine ring, particularly when the ring is activated. For instance, thiols have been used for the enantioselective desymmetrization of activated azetidines. rsc.org In the context of this compound, strong nucleophiles could potentially attack a ring carbon, leading to the formation of a γ-amino alcohol derivative. The regioselectivity of the attack is influenced by steric and electronic factors of substituents on the ring. nih.gov
A notable pathway is the intramolecular ring-opening decomposition, which has been observed in N-substituted azetidines bearing a pendant nucleophilic group, such as an amide. nih.gov Under acidic conditions, the pendant amide can attack the protonated azetidine ring, leading to a rearranged product. nih.gov For this compound, the hydroxyl group itself could potentially act as an intramolecular nucleophile under certain conditions, although this is less common than attack by a more nucleophilic amide oxygen.
Table 1: Examples of Azetidine Ring-Opening Reactions
| Reactant Type | Conditions | Nucleophile | Product Type |
| Activated Azetidine | Acidic (e.g., HCl) | Cl⁻ | γ-chloroamine |
| Activated Azetidine | Chiral Phosphoric Acid | Thiol | γ-thioamine |
| N-Aryl Azetidine | Acidic (pH 1.8) | Intramolecular Amide | Lactone/Lactam |
The combination of the azetidine ring and the hydroxyethyl (B10761427) side chain in this compound creates the potential for intramolecular cyclization reactions. A prominent example of such a transformation for N-(2-hydroxyethyl)amides is dehydrative cyclization to form 2-oxazolines. researchgate.netacs.org
This reaction is typically promoted by dehydrating agents or catalysts under thermal conditions. The mechanism involves the activation of the hydroxyl group, making it a good leaving group (e.g., by protonation with acid). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group. This process, known as an SN2 reaction, results in the formation of a five-membered oxazoline (B21484) ring. researchgate.net This transformation is a common strategy for the synthesis of 2-oxazolines from readily available β-amino alcohols. acs.org
Table 2: Plausible Intramolecular Cyclization of this compound
| Starting Material | Conditions | Mechanism | Product |
| This compound | Acid catalyst (e.g., H₂SO₄), Heat | 1. Protonation of OH group. 2. Intramolecular nucleophilic attack by amide oxygen. 3. Dehydration. | 2-(Azetidin-1-yl)-2-oxazoline |
While the nitrogen in a simple azetidine ring is basic and nucleophilic, the nitrogen atom in this compound is part of an amide functional group. Due to resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, the nucleophilicity of the amide nitrogen is significantly attenuated. nih.gov
Consequently, this compound is not expected to readily undergo typical amine reactions such as alkylation or acylation at the ring nitrogen under neutral or basic conditions. The nitrogen center is essentially non-nucleophilic. Attempted reactions at the nitrogen would likely require harsh conditions that could favor alternative pathways, such as ring-opening or reactions at the alpha-hydroxyamide moiety.
Reactivity Profile of the Alpha-Hydroxyamide Functional Group
The alpha-hydroxyamide group is a versatile functional motif that presents two key reactive sites: the carbonyl carbon and the hydroxyl group.
The amide carbonyl in this compound is less reactive towards nucleophiles than ketones or aldehydes. However, it can be reduced using powerful reducing agents.
Reduction: The reduction of amides typically requires strong hydride reagents like lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon. Unlike the reduction of esters, the resulting tetrahedral intermediate collapses to expel the oxygen atom, ultimately leading to the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). For this compound, reduction with LiAlH₄ would be expected to yield N-(2-hydroxyethyl)azetidine. It is also possible that the strenuous conditions could lead to the concomitant opening of the strained azetidine ring.
More selective reduction of related α-keto amides to α-hydroxy amides can be achieved using various catalytic systems, such as those based on copper-oxide nanoparticles with a hydrosilane reducing agent. acs.org While the target molecule already possesses the α-hydroxy group, these methods highlight the reactivity of the amide carbonyl under specific catalytic conditions.
Table 3: Potential Reduction Products of this compound
| Reagent | Conditions | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, then H₂O quench | N-(2-hydroxyethyl)azetidine |
The secondary hydroxyl group alpha to the amide carbonyl is a key site for chemical transformations.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, which would transform the alpha-hydroxyamide into an alpha-keto amide. acs.orgsemanticscholar.org Various oxidation methods are available for this purpose. A flexible and chemoselective method involves amide activation with triflic anhydride (B1165640) in the presence of an oxidant like a pyridine (B92270) N-oxide derivative. acs.org This transformation is valuable as α-keto amides are important synthetic intermediates. organic-chemistry.org
Derivatization: The hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification.
Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base would yield the corresponding ester.
Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would produce an ether.
Silylation: Protection of the hydroxyl group as a silyl (B83357) ether can be achieved using reagents like tert-butyldimethylsilyl chloride (TBDMSCl).
Furthermore, the hydroxyl group can be converted into a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions. For instance, TiCl₄-mediated direct amination has been used to convert α-hydroxy amides into α-amino amides. rug.nl Chiral derivatizing agents can also be reacted with the hydroxyl group to determine the absolute configuration of α-hydroxy acids and their derivatives. nih.gov
Table 4: Common Reactions at the Hydroxyl Group
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Oxidation | Tf₂O, Pyridine N-oxide | Alcohol to Ketone (forms an α-keto amide) |
| Esterification | Acetyl Chloride, Pyridine | Alcohol to Ester |
| Etherification | NaH, Methyl Iodide | Alcohol to Ether |
| Silylation | TBDMSCl, Imidazole | Alcohol to Silyl Ether |
| Amination | TiCl₄, Amine | Alcohol to Amine (forms an α-amino amide) |
Potential for Keto-Enol Tautomerism and its Impact on Reactivity
Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds possessing a hydrogen atom on the adjacent carbon (the α-carbon). libretexts.org this compound, an α-hydroxy ketone, has two α-hydrogens on the carbon bearing the hydroxyl group, making it capable of undergoing this transformation. wikipedia.orglibretexts.org The equilibrium involves the interconversion between the standard ketone structure (the keto tautomer) and an isomer containing a carbon-carbon double bond and a hydroxyl group (the enol tautomer). wikipedia.org
The process can be catalyzed by either acid or base. masterorganicchemistry.com
Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the C=C double bond of the enol. libretexts.org
Base Catalysis: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol. libretexts.org
For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O π-bond compared to the C=C π-bond. masterorganicchemistry.com However, the enol form, even as a minor component, is crucial as it is often the reactive intermediate in many reactions of carbonyl compounds. masterorganicchemistry.com The enol tautomer of this compound would be 1-(azetidin-1-yl)-2-hydroxyethen-1-ol.
The primary impact of tautomerism on reactivity is the inversion of polarity at the α-carbon. While the α-carbon in the keto form is electrophilic, the α-carbon of the enol or the corresponding enolate is nucleophilic. masterorganicchemistry.com This nucleophilicity allows for reactions with a variety of electrophiles, providing a pathway for α-functionalization.
| Feature | Keto Tautomer | Enol Tautomer |
|---|---|---|
| Structure Name | This compound | 1-(Azetidin-1-yl)-2-hydroxyethen-1-ol |
| Key Functional Groups | Ketone, Alcohol, Amide | Enol, Amide |
| Reactivity of α-Carbon | Electrophilic | Nucleophilic |
| Thermodynamic Stability | Generally more stable | Generally less stable |
Intermolecular Reactions and Derivatization Strategies
Functionalization of the Azetidine Ring (e.g., C-H functionalization, alkylation, acylation)
The azetidine ring, while strained, is significantly more stable than an aziridine (B145994) ring, allowing for functionalization without immediate ring opening. rsc.org The N-acyl group in this compound plays a key role in directing reactivity.
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds. nih.gov For N-protected azetidines, this is a particularly powerful strategy. The N-acyl group can act as a directing group for metal-catalyzed C-H activation, typically favoring the C2 position (α to the nitrogen). nih.gov
A common approach involves deprotonation using a strong base (α-lithiation). The electron-withdrawing nature of the N-acyl group acidifies the α-protons on the azetidine ring, enabling their removal by organolithium bases. The resulting organolithium intermediate can then be trapped by a range of electrophiles to install new functional groups. nih.gov
| Reaction Type | Reagents | Position of Functionalization | Potential Product Type |
|---|---|---|---|
| Alkylation | 1. Strong Base (e.g., s-BuLi) 2. Alkyl Halide (R-X) | C2 | 2-Alkyl-1-(azetidin-1-yl)-2-hydroxyethan-1-one derivative |
| Acylation | 1. Strong Base (e.g., s-BuLi) 2. Acyl Chloride (RCOCl) | C2 | 2-Acyl-1-(azetidin-1-yl)-2-hydroxyethan-1-one derivative |
| Halogenation | 1. Strong Base (e.g., s-BuLi) 2. Halogen Source (e.g., I2, C2Cl6) | C2 | 2-Halo-1-(azetidin-1-yl)-2-hydroxyethan-1-one derivative |
Coupling Reactions (e.g., Metal-Catalyzed Cross-Couplings)
Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com To engage the azetidine ring of this compound in such reactions, it must first be converted into a suitable precursor, typically a halo- or triflyloxy-azetidine.
This precursor can be synthesized via the C-H functionalization strategies described previously (Table 2). For instance, α-lithiation followed by quenching with an iodine source would yield a 2-iodoazetidine derivative. This derivative could then participate in a variety of palladium-catalyzed cross-coupling reactions.
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction of a 2-haloazetidine derivative with an organoboron reagent (e.g., a boronic acid) to form a C-C bond, introducing aryl or vinyl groups. mdpi.com
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group at the C2 position. mdpi.com
Heck Reaction: Coupling with an alkene to form a new C-C bond and introduce an alkenyl substituent.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to a 2-aminoazetidine derivative.
These strategies provide a powerful platform for the late-stage diversification of the azetidine scaffold, enabling the synthesis of a wide array of complex derivatives from the parent this compound structure.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Azetidin 1 Yl 2 Hydroxyethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing granular information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution ¹H and ¹³C NMR spectra offer the initial and most critical data for structural assignment. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.
For 1-(Azetidin-1-yl)-2-hydroxyethan-1-one, the expected proton signals include those for the methylene (B1212753) protons of the azetidine (B1206935) ring, the methylene protons adjacent to the carbonyl and hydroxyl groups, and the hydroxyl proton itself. Due to the restricted rotation around the amide bond at room temperature, it is common to observe a doubling of signals for the azetidine ring protons, indicating the presence of cis and trans rotamers.
¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.25 | t, J = 7.5 Hz | 2H | H-2', H-4' (cis-rotamer) |
| 4.18 | s | 2H | H-2 |
| 4.05 | t, J = 7.5 Hz | 2H | H-2', H-4' (trans-rotamer) |
| 3.50 | br s | 1H | -OH |
¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 171.5 | C-1 (C=O) |
| 60.8 | C-2 |
| 54.2 | C-2', C-4' (cis-rotamer) |
| 52.8 | C-2', C-4' (trans-rotamer) |
The chemical shifts are consistent with the proposed structure. The downfield shift of the carbonyl carbon (C-1) is characteristic of an amide. The methylene carbon adjacent to the hydroxyl group (C-2) appears around 60.8 ppm. The azetidine ring carbons (C-2', C-3', C-4') show distinct signals, with the carbons adjacent to the nitrogen appearing at lower field.
Two-dimensional NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings. For this compound, a key correlation would be observed between the protons on C-2' and C-3', and between C-4' and C-3' of the azetidine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This experiment would confirm the assignments made in the 1D spectra, for instance, linking the proton signal at 4.18 ppm to the carbon signal at 60.8 ppm (C-2).
The protons on C-2 (H-2) to the carbonyl carbon (C-1).
The protons on the azetidine ring (H-2'/H-4') to the carbonyl carbon (C-1).
The protons on C-2' and C-4' to C-3' and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of the observed rotamers, NOESY can help to distinguish between the cis and trans forms by showing correlations between protons that are close in space in one isomer but not the other.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₅H₉NO₂), the expected exact mass can be calculated and compared with the experimental value.
HRMS (ESI-TOF) Data:
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 116.0706 | 116.0708 |
The excellent agreement between the calculated and found mass values confirms the elemental composition of C₅H₉NO₂. uni.lu
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and allows for the confirmation of the proposed structure. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule will break apart in a predictable manner.
Predicted Major Fragmentation Pathways:
| m/z | Fragment Ion | Plausible Structure |
|---|---|---|
| 85 | [M - CH₂OH]⁺ | Azetidin-1-yl-methanone ion |
| 57 | [C₃H₅N]⁺ | Azetidine radical cation |
| 56 | [C₃H₄N]⁺ | Azetidiniumylidene ion |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
The fragmentation would likely initiate with the loss of the hydroxymethyl radical, leading to a stable acylium ion. Subsequent fragmentation of the azetidine ring would also be expected.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
IR Spectral Data (thin film, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2960, 2875 | Medium | C-H stretch (aliphatic) |
| 1645 | Strong | C=O stretch (amide) |
| 1420 | Medium | CH₂ bend |
| 1100 | Strong | C-O stretch (alcohol) |
Characteristic Vibrations of the Amide Carbonyl, Hydroxyl, and Azetidine Ring
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the structural nuances of this compound. The spectrum is dominated by features arising from the amide carbonyl (C=O), the hydroxyl (O-H) group, and the various modes of the azetidine ring.
Amide Carbonyl (C=O) Vibrations: The carbonyl stretching vibration (ν C=O) in amides, often referred to as the Amide I band, is one of the most intense and characteristic absorptions in the infrared spectrum. For tertiary amides of the type R-CO-NR'R'', this band typically appears in the 1630-1680 cm⁻¹ region. However, when the nitrogen atom is part of a strained, four-membered ring (a β-lactam structure is an analogous, though different, system), the frequency of the C=O stretch is significantly increased. This is due to the ring strain affecting the bond angles and hybridization of the nitrogen atom, which reduces the typical amide resonance (delocalization of the nitrogen lone pair into the carbonyl group). wikipedia.org While this compound is not a β-lactam (the carbonyl is exocyclic to the ring), the strained nature of the N-acyl azetidine can still influence the electronic environment of the amide bond. The C=O stretching frequency is expected to be higher than that of a comparable acyclic tertiary amide, likely appearing in the range of 1640-1680 cm⁻¹ . nih.gov
Hydroxyl (O-H) Vibrations: The hydroxyl group gives rise to two principal vibrations: a stretching (ν O-H) and a bending (δ O-H) mode. The O-H stretching frequency is highly sensitive to hydrogen bonding. In a dilute solution with a non-polar solvent, a sharp, "free" hydroxyl band would be expected around 3600-3650 cm⁻¹ . In the solid state or in a concentrated solution, intermolecular hydrogen bonding (O-H···O=C or O-H···O-H) would cause this band to become very broad and shift to a lower frequency, typically appearing in the 3200-3500 cm⁻¹ range. The in-plane bending vibration for primary alcohols is typically observed in the 1260-1410 cm⁻¹ region.
Azetidine Ring Vibrations: The four-membered azetidine ring possesses several characteristic vibrational modes. These include CH₂ stretching, scissoring, wagging, twisting, and rocking motions, as well as C-N and C-C stretching and ring deformation modes. High-resolution infrared studies on azetidine itself have identified fundamental bands corresponding to β-CH₂ rock (around 737 cm⁻¹), ring deformation (around 648 cm⁻¹), and the ring puckering mode (around 208 cm⁻¹). researchgate.net For this compound, these ring modes, particularly the C-N stretching and CH₂ bending vibrations, are expected throughout the fingerprint region (below 1500 cm⁻¹). The C-N stretching of the azetidine moiety is anticipated in the 1200-1350 cm⁻¹ range.
The following interactive table summarizes the expected characteristic vibrational frequencies for this compound.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Amide Carbonyl (C=O) | Stretching (Amide I) | 1640 - 1680 | Strong | Frequency is elevated due to the influence of the strained azetidine ring on amide resonance. |
| Hydroxyl (O-H) | Stretching | 3200 - 3500 (Broad) | Strong | Position and shape are highly dependent on the extent of intermolecular hydrogen bonding. |
| Hydroxyl (O-H) | Stretching (Free) | 3600 - 3650 (Sharp) | Medium | Observable in dilute, non-polar solutions where hydrogen bonding is minimized. |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium | Arises from CH₂ groups in the azetidine ring and the hydroxyethyl (B10761427) side chain. |
| Azetidine Ring (C-N) | Stretching | 1200 - 1350 | Medium | Characteristic stretching vibration of the carbon-nitrogen bond within the four-membered ring. |
| Hydroxyl (O-H) | In-plane Bending | 1260 - 1410 | Medium | Coupled with C-O stretching mode. |
| CH₂ (Ring and Chain) | Scissoring (Bending) | 1420 - 1480 | Medium | Bending vibrations of the methylene groups. |
| Azetidine Ring | Deformation/Puckering | < 800 | Weak | Low-frequency modes characteristic of the strained four-membered ring structure. researchgate.net |
X-ray Diffraction Studies of Crystalline Derivatives
As of the current literature survey, no specific X-ray diffraction data for crystalline this compound or its direct derivatives have been published. The successful growth of single crystals suitable for X-ray analysis would be a critical step in definitively elucidating its solid-state structure.
In the absence of direct experimental data, predictions can be made based on crystallographic studies of related molecules, such as other N-acyl azetidines and small molecules containing both amide and hydroxyl functionalities. nih.govnih.gov Such studies are invaluable for understanding how molecular packing, hydrogen bonding, and conformational preferences are manifested in the crystalline state.
Precise Geometrical and Conformational Analysis in the Solid State
A hypothetical solid-state structure of this compound, based on principles from related compounds, would reveal key geometrical and conformational features.
Azetidine Ring Conformation: The four-membered azetidine ring is not planar due to significant angle strain. It adopts a puckered conformation. The degree of puckering can be influenced by the nature of the substituents on the nitrogen and carbon atoms. nih.govresearchgate.net For an N-acyl azetidine, the puckering is a balance between minimizing angle strain and torsional strain while accommodating the steric and electronic demands of the N-acyl group.
Amide Bond Geometry: The amide bond (O=C-N) is expected to be predominantly planar due to its partial double-bond character arising from resonance. The nitrogen atom in an ideal amide is sp²-hybridized. However, in strained ring systems like N-acyl azetidines, the nitrogen atom can exhibit a slight pyramidalization (a deviation from planarity). rsc.org This deviation reduces amide resonance and is a key feature of strained cyclic amides.
The following table presents expected or typical bond lengths and angles based on data from analogous structures.
Interactive Data Table: Expected Molecular Geometry
| Parameter | Atom(s) Involved | Expected Value | Notes |
| Bond Lengths (Å) | |||
| Amide C=O | C=O | 1.23 - 1.25 Å | Typical double bond length for a tertiary amide. |
| Amide C-N | (O=)C-N | 1.34 - 1.38 Å | Shorter than a typical C-N single bond due to partial double bond character. |
| Azetidine C-N | N-C(ring) | 1.46 - 1.49 Å | Typical for a C-N single bond within a strained azetidine ring. nih.gov |
| Azetidine C-C | C-C(ring) | 1.53 - 1.56 Å | Standard C-C single bond length, may be slightly elongated due to ring strain. |
| Hydroxyl C-O | C-OH | 1.42 - 1.44 Å | Typical for a primary alcohol. |
| Bond Angles (°) | |||
| Amide O=C-N | O=C-N | ~121 - 124° | Close to the ideal 120° for sp² hybridization. |
| Amide C-N-C(ring) | C-N-C(ring) | ~120 - 125° | The exocyclic angle is influenced by the planarity of the amide and the strain of the ring. |
| Azetidine C-N-C | C-N-C(ring) | ~90 - 94° | The endocyclic angle is highly constrained by the four-membered ring structure. |
| Azetidine C-C-C | C-C-C(ring) | ~86 - 89° | Highly compressed angle due to ring strain, deviating significantly from the ideal tetrahedral angle of 109.5°. |
| Torsion Angles (°) | |||
| Amide (omega) | C(ring)-N-C=O | ~180° or ~0° | The amide bond is expected to be predominantly planar (trans or cis). |
| Ring Puckering | C-N-C-C | Varies | Defines the non-planar, puckered conformation of the azetidine ring. |
Computational Chemistry and Molecular Modeling Studies of 1 Azetidin 1 Yl 2 Hydroxyethan 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are powerful theoretical tools used to predict the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations could provide deep insights into the behavior of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one.
Electronic Structure Analysis and Molecular Orbital Theory
A computational study would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this, the electronic structure can be analyzed. This includes mapping the electron density to understand the distribution of charge across the molecule and identifying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of chemical stability.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical methods can be used to predict spectroscopic data, which is invaluable for identifying and characterizing the compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual published research for this specific molecule.)
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | |
| -CH₂- (Azetidine, C2/C4) | 2.2 - 2.4 |
| -CH₂- (Azetidine, C3) | 3.9 - 4.1 |
| -CH₂- (Hydroxyethyl) | 4.2 - 4.4 |
| -OH | 3.5 - 5.0 (variable) |
| ¹³C NMR Chemical Shifts (ppm) | |
| -CH₂- (Azetidine, C2/C4) | 15 - 20 |
| -CH₂- (Azetidine, C3) | 50 - 55 |
| -CH₂- (Hydroxyethyl) | 60 - 65 |
| C=O | 170 - 175 |
| Vibrational Frequencies (cm⁻¹) | |
| O-H stretch | 3200 - 3600 |
| C-H stretch | 2850 - 3000 |
| C=O stretch | 1630 - 1680 |
Elucidation of Reaction Pathways and Transition State Characterization
Computational chemistry can model chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely reaction mechanisms and predict reaction rates. This is particularly useful for understanding its synthesis, degradation, or potential metabolic pathways.
Analysis of Strain Energy and Ring Stability in Azetidine (B1206935) Systems
The four-membered azetidine ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This strain influences the molecule's reactivity and stability. Quantum chemical calculations can quantify this strain energy, providing insights into the ring's propensity to undergo ring-opening reactions, a common characteristic of strained heterocyclic systems.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
While quantum chemical calculations are often performed on static molecules, molecular dynamics (MD) simulations can model the behavior of molecules over time, providing a more dynamic picture.
Exploration of Conformational Landscapes
This compound has several rotatable bonds, allowing it to adopt various three-dimensional shapes or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.
Investigation of Solvent Effects on Molecular Properties
The local environment, particularly the solvent, plays a crucial role in determining the conformational preferences and electronic properties of molecules. For a polar, flexible molecule like this compound, computational studies investigating solvent effects are essential to understand its behavior in different media, ranging from nonpolar organic solvents to aqueous biological environments. These investigations are typically performed using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models through molecular dynamics (MD) simulations.
Theoretical studies on analogous small organic molecules demonstrate that solvent polarity can significantly influence molecular properties. For instance, the dipole moment of a solute molecule is often enhanced in polar solvents due to stabilization of charge separation. In the case of this compound, which possesses a polar amide and a hydroxyl group, an increase in solvent polarity is expected to lead to a more pronounced dipole moment. This, in turn, can affect its solubility and intermolecular interactions.
Furthermore, the conformational landscape of the molecule is sensitive to the surrounding medium. The intramolecular hydrogen bond that can potentially form between the hydroxyl proton and the carbonyl oxygen is a key conformational feature. The strength and prevalence of this hydrogen bond are highly dependent on the solvent. In nonpolar solvents, this intramolecular interaction is likely to be more stable, leading to a more compact conformation. Conversely, in polar protic solvents like water, the solvent molecules can compete for hydrogen bonding with both the hydroxyl and carbonyl groups, potentially disrupting the intramolecular bond and favoring more extended conformations. orientjchem.orgresearchgate.net Computational studies on similar hydroxy ketones and amides have shown that the presence of explicit water molecules can lead to the formation of a hydration shell around the polar functional groups, significantly altering the conformational energetics. nm-aist.ac.tz
The following table illustrates hypothetical data based on computational studies of similar small molecules, showcasing the potential impact of different solvents on key molecular properties of this compound.
| Solvent (Dielectric Constant) | Calculated Dipole Moment (Debye) | Predicted Predominant Conformation |
| Heptane (1.9) | 3.2 | Compact (Intramolecular H-bond) |
| Dichloromethane (9.1) | 4.5 | Mixed Population |
| Dimethyl Sulfoxide (46.7) | 5.8 | Extended |
| Water (78.4) | 6.2 | Extended (Solvent-exposed) |
This table is illustrative and based on general principles of solvent effects on polar molecules. Actual values would require specific calculations for this compound.
Application of Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical processes in large, complex systems like enzymes or in condensed phases. nih.gov These approaches are particularly relevant for understanding the behavior of a molecule like this compound in a biological context, for example, if it were a substrate or inhibitor of an enzyme.
In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, such as the substrate molecule and the key amino acid residues in an enzyme's active site, is treated with a high-level quantum mechanics (QM) method. This allows for an accurate description of electronic structure changes, bond formation and breaking, and charge transfer. The remainder of the system, including the bulk of the protein and the surrounding solvent, is treated with a more computationally efficient molecular mechanics (MM) force field. nih.govfapesp.br
For this compound, a QM/MM approach could be employed to study its enzymatic hydrolysis. In such a study, the azetidine-amide bond would be the site of reaction. The QM region would typically include the substrate molecule and the catalytic residues of the enzyme (e.g., a serine hydrolase). The QM/MM simulation could then be used to map the reaction pathway, identify transition states, and calculate the activation energy for the hydrolysis reaction. researchgate.netacs.org This would provide detailed insights into the catalytic mechanism and the role of specific enzyme-substrate interactions.
The table below outlines a hypothetical setup for a QM/MM study of the enzymatic hydrolysis of this compound.
| System Component | Computational Method | Rationale |
| This compound | Quantum Mechanics (e.g., DFT) | Accurate description of bond breaking/formation. |
| Catalytic residues (e.g., Ser, His, Asp) | Quantum Mechanics (e.g., DFT) | Accurate modeling of electronic effects in catalysis. |
| Remainder of the enzyme | Molecular Mechanics (e.g., AMBER) | Computationally efficient treatment of the protein environment. |
| Solvent (Water) | Molecular Mechanics (e.g., TIP3P) | Efficiently models the bulk solvent effects. |
Development of Structure-Reactivity and Structure-Property Relationships from Computational Data
Computational chemistry is instrumental in developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.gov For a class of compounds related to this compound, such models could be invaluable for guiding the design of new molecules with desired characteristics.
The foundation of QSAR/QSPR models lies in the calculation of molecular descriptors, which are numerical representations of a molecule's structure and electronic properties. nih.govresearchgate.net A wide array of descriptors can be computed, including:
Electronic Descriptors: Atomic charges, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap. These relate to a molecule's reactivity and ability to participate in electrostatic interactions. orientjchem.org
Topological Descriptors: Indices that describe the connectivity of atoms in a molecule, reflecting its size and shape.
Quantum Chemical Descriptors: Properties like molecular electrostatic potential (MEP), which can identify regions of a molecule prone to electrophilic or nucleophilic attack.
Once these descriptors are calculated for a series of structurally related molecules with known activities or properties, statistical methods such as multiple linear regression (MLR) are used to build a predictive model. researchgate.net For instance, a QSAR study on a series of azetidinone derivatives could aim to correlate their inhibitory activity against a particular enzyme with a combination of electronic and steric descriptors.
The following table provides examples of computational descriptors that could be used to develop a QSPR model for predicting a property like aqueous solubility for analogs of this compound.
| Descriptor Type | Specific Descriptor | Relevance to Solubility |
| Electronic | Dipole Moment | Reflects molecular polarity and interaction with polar solvents. |
| Electronic | HOMO-LUMO Gap | Relates to molecular stability and reactivity. |
| 3D | Solvent Accessible Surface Area (SASA) | Indicates the extent of interaction with the solvent. |
| Quantum Chemical | Molecular Electrostatic Potential (MEP) | Identifies regions for hydrogen bonding with water. |
By establishing a robust QSAR or QSPR model, the properties of new, yet-to-be-synthesized molecules can be predicted, thereby accelerating the discovery process and reducing the need for extensive experimental work. nih.gov
Synthetic Utility and Applications of 1 Azetidin 1 Yl 2 Hydroxyethan 1 One in Advanced Organic Synthesis
Role as a Key Building Block in the Synthesis of Complex Molecules
As a bifunctional molecule, 1-(Azetidin-1-yl)-2-hydroxyethan-1-one serves as a strategic starting point for creating elaborate chemical structures. The stable azetidine (B1206935) ring acts as a rigid scaffold, while the N-acyl side chain provides reactive handles for extensive synthetic manipulation. This combination allows for its use as both a foundational core and a versatile intermediate in multi-step synthetic sequences. nih.gov
Precursor for Diverse Azetidine-Containing Derivatives
The true synthetic power of this compound lies in its potential as a precursor to a wide array of more complex azetidine derivatives. medwinpublishers.com The α-hydroxy ketone moiety is amenable to a variety of chemical transformations, enabling the generation of a library of compounds from a single, readily accessible starting material. The reactivity of the hydroxyl and carbonyl groups allows for the introduction of new functional groups and the extension of the carbon skeleton.
Key transformations that facilitate the generation of diverse derivatives include:
Oxidation of the secondary alcohol to produce an N-acyl α-dicarbonyl azetidine, a highly reactive intermediate for nucleophilic additions.
Reduction of the ketone to yield the corresponding 1-(azetidin-1-yl)ethane-1,2-diol, introducing a diol functionality for further derivatization, such as acetal (B89532) formation.
Esterification or Etherification of the hydroxyl group to append various chemical entities, thereby modifying the molecule's steric and electronic properties.
Nucleophilic addition to the carbonyl carbon, which can be achieved using organometallic reagents like Grignard or organolithium compounds, to generate tertiary alcohols with new carbon-carbon bonds. rsc.org
These derivatization pathways underscore the compound's role as a versatile platform for creating novel azetidine-containing molecules with tailored properties for various applications in chemical biology and materials science.
| Transformation Type | Reagent/Condition | Resulting Functional Group | Potential Derivative Class |
|---|---|---|---|
| Oxidation | Dess-Martin Periodinane | α-keto-amide | α,β-Dicarbonyl Azetidines |
| Reduction | Sodium Borohydride (NaBH₄) | 1,2-Diol | Azetidinyl Diols |
| Esterification | Acetyl Chloride, Pyridine (B92270) | Ester | Azetidinyl Acetates |
| Nucleophilic Addition | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | Branched Azetidinyl Alcohols |
Integration into Macrocyclic, Polycyclic, or Spirocyclic Scaffolds
The incorporation of azetidine rings into complex molecular frameworks like macrocycles and spirocycles is a modern strategy in drug discovery to explore novel chemical space. researchgate.netresearchgate.net The defined three-dimensional geometry of the azetidine ring can enforce specific conformations, which is particularly useful in the design of macrocyclic peptides where it can act as a turn-inducing element. researchgate.net this compound is an ideal candidate for such applications. The functionalized side chain can serve as a handle for cyclization reactions, while the azetidine ring becomes an integral part of the complex scaffold.
For example, the hydroxyl group could be converted into a leaving group for an intramolecular nucleophilic substitution to form a larger ring, or it could participate in esterification or amidation reactions to close a macrocycle. Furthermore, the synthesis of spirocyclic azetidines, where the azetidine ring shares a single carbon atom with another ring, is a field of growing interest. nih.govenamine.net Methodologies often involve a two-step process of synthesizing an azetidinone followed by reduction. nih.gov A building block like this compound could be modified to participate in intramolecular cyclizations or cycloadditions to construct these architecturally complex and medicinally relevant spirocyclic systems. researchgate.net
Strategies for Further Functionalization and Molecular Diversification
The utility of this compound is significantly enhanced by the potential for selective modification at multiple sites within the molecule. nih.gov This allows for a modular approach to chemical synthesis, where the core structure can be systematically altered to fine-tune its properties.
Modification at the Azetidine Nitrogen Atom
In this compound, the azetidine nitrogen is part of an amide, making it unreactive towards direct alkylation or acylation. However, the N-glycolyl group can be viewed as a temporary directing group or a protecting group that can be chemically altered or removed. Synthetic strategies could involve the selective cleavage of the amide bond, typically through hydrolysis under acidic or basic conditions, to liberate the parent azetidine.
Once the free secondary amine is obtained, the nitrogen atom becomes a prime site for diversification. A wide range of functional groups can be introduced through well-established reactions:
N-Acylation: Reaction with various acid chlorides or anhydrides to introduce different acyl groups.
N-Sulfonylation: Reaction with sulfonyl chlorides to form stable sulfonamides. researchgate.net
N-Alkylation: Reductive amination or direct alkylation to introduce alkyl substituents.
N-Arylation: Transition-metal-catalyzed cross-coupling reactions to form N-aryl azetidines.
This deprotection-refunctionalization sequence provides a powerful tool for late-stage diversification, enabling the synthesis of a broad spectrum of N-substituted azetidines from a common intermediate.
Transformations at the Alpha-Hydroxyl and Carbonyl Centers
The α-hydroxy ketone functional group is a hub of reactivity, offering numerous avenues for molecular diversification. organic-chemistry.org The adjacent hydroxyl and carbonyl groups can be modified independently or in concert to construct a variety of new structures.
| Target Center | Reaction Type | Description | Example Product |
|---|---|---|---|
| α-Hydroxyl | Oxidation | Conversion of the secondary alcohol to a ketone, forming a highly electrophilic 1,2-dicarbonyl species. | 1-(Azetidin-1-yl)ethane-1,2-dione |
| Carbonyl | Reduction | Selective reduction of the ketone to a secondary alcohol, yielding a 1,2-diol. | 1-(Azetidin-1-yl)ethane-1,2-diol |
| Carbonyl | Wittig Reaction | Conversion of the carbonyl group to an alkene, allowing for carbon chain extension. | 1-(Azetidin-1-yl)-2-hydroxyprop-1-ene |
| Both | Oxidative Cleavage | Cleavage of the C-C bond between the carbonyl and hydroxyl carbons to yield a carboxylic acid derivative. | Azetidine-1-carboxylic acid |
These transformations are fundamental in organic synthesis and can be applied to this compound to access a rich variety of functionalized products. For example, converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) would enable nucleophilic substitution reactions, introducing halides, azides, or other functionalities at the α-position.
Preparation of Isotopic and Labeled Analogues for Mechanistic Research
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes in complex biological matrices. nih.govnih.gov The preparation of labeled analogues of this compound can be achieved through several synthetic routes, allowing for the specific placement of isotopes such as ²H (deuterium), ¹³C, or ¹⁸O.
Proposed synthetic routes for isotopic labeling include:
Labeling the N-Acyl Side Chain: The most direct method involves the acylation of azetidine with an isotopically labeled version of glycolic acid or its activated derivative. For instance, using commercially available glycolic acid-1-¹³C or glycolic acid-2-¹³C would place the label specifically at the carbonyl or α-carbon, respectively.
Labeling the Azetidine Ring: A labeled azetidine ring can be synthesized from isotopically enriched starting materials, such as labeled 1,3-diaminopropane (B46017) or epichlorohydrin. Subsequent acylation with unlabeled glycolic acid would yield the ring-labeled target molecule.
Labeling the Oxygen Atoms: ¹⁸O can be incorporated into the carbonyl group via acid- or base-catalyzed hydration-dehydration exchange with H₂¹⁸O. The hydroxyl oxygen could potentially be labeled by performing a reduction of the corresponding α-dicarbonyl compound with a labeled hydride source followed by re-oxidation, or through a substitution reaction involving an ¹⁸O-labeled nucleophile.
These labeled analogues are crucial for mechanistic studies. For example, a ¹³C-labeled carbonyl carbon would allow for the tracking of the acyl group in rearrangement or fragmentation reactions using NMR spectroscopy or mass spectrometry. Similarly, deuterium (B1214612) labeling at the α-carbon could be used to investigate kinetic isotope effects to determine the rate-limiting step of a reaction involving C-H bond cleavage at that position. nih.gov
Deuteration and Other Isotopic Labeling Strategies
Isotopic labeling is a powerful technique used to track molecules in biological systems, elucidate reaction mechanisms, and enhance the pharmacokinetic profiles of drug candidates. For this compound, several strategies for deuteration and isotopic labeling with other stable isotopes, such as ¹³C and ¹⁵N, can be conceptualized based on general principles of organic synthesis.
Deuterium labeling, in particular, has gained significant attention in medicinal chemistry for its potential to positively modulate metabolic stability. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic pathways involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect.
For this compound, strategic deuteration could be envisioned at several positions. For instance, deuteration of the azetidine ring could be achieved by using deuterated precursors in the synthesis of the azetidine moiety itself. Alternatively, the methylene (B1212753) group adjacent to the hydroxyl function could be a target for deuteration. This could potentially influence the rate of oxidation at this position.
The introduction of ¹³C or ¹⁵N isotopes is primarily utilized for mechanistic studies and in metabolic flux analysis. A ¹³C-labeled carbonyl group could be introduced by employing a labeled glycine (B1666218) equivalent in the synthesis. Similarly, a ¹⁵N-labeled azetidine ring would allow for precise tracking of the fate of the nitrogen atom in various chemical and biological transformations. These isotopically labeled versions of this compound would be invaluable tools in advanced research settings.
| Isotopologue | Labeling Position | Potential Application |
| [²H]-1-(Azetidin-1-yl)-2-hydroxyethan-1-one | Azetidine Ring | Metabolic stability studies |
| [²H]-1-(Azetidin-1-yl)-2-hydroxyethan-1-one | Hydroxyethyl (B10761427) Chain | Probing oxidative metabolism |
| [¹³C]-1-(Azetidin-1-yl)-2-hydroxyethan-1-one | Carbonyl Carbon | Mechanistic studies (e.g., NMR, Mass Spectrometry) |
| [¹⁵N]-1-(Azetidin-1-yl)-2-hydroxyethan-1-one | Azetidine Nitrogen | Metabolic fate and distribution studies |
Utilization in the Development of Chemical Probes for Research
Chemical probes are essential tools in chemical biology for the study of protein function and for the validation of new drug targets. The structure of this compound presents a versatile scaffold that can be elaborated into sophisticated chemical probes. The azetidine ring is a desirable feature in medicinal chemistry, often conferring improved physicochemical properties.
The primary hydroxyl group in this compound is a key functional handle for the attachment of various moieties required for a functional chemical probe. These typically include a reporter group (e.g., a fluorophore or a biotin (B1667282) tag for visualization or pull-down experiments) and often a linker to spatially separate the reporter from the core structure, which may be responsible for binding to a biological target.
The development of chemical probes from this scaffold would involve a multi-step synthetic sequence. Initially, the core molecule might be identified as a ligand for a protein of interest through screening campaigns. Subsequently, synthetic efforts would focus on derivatizing the hydroxyl group. For example, it could be converted to an azide (B81097) or an alkyne to enable facile "click chemistry" conjugation with a reporter group.
The azetidine nitrogen also offers a potential site for modification, although this would likely alter the core pharmacophore more significantly. The choice of linker and reporter group would be dictated by the specific application of the chemical probe, such as live-cell imaging, proteomics, or target identification studies. The modular nature of such a synthetic strategy allows for the generation of a library of probes with different linkers and reporters to optimize their performance in biological assays.
| Probe Component | Attachment Site on Scaffold | Example Moiety | Function |
| Reporter Group | Hydroxyl group (via linker) | Fluorescein, Rhodamine | Visualization (e.g., microscopy) |
| Affinity Tag | Hydroxyl group (via linker) | Biotin, Desthiobiotin | Protein pull-down and identification |
| Photoaffinity Label | Hydroxyl group (via linker) | Benzophenone, Diazirine | Covalent cross-linking to target protein |
| Linker | Hydroxyl group | Polyethylene glycol (PEG), Alkyl chain | Provides spatial separation, improves solubility |
Future Research Directions and Outlook for 1 Azetidin 1 Yl 2 Hydroxyethan 1 One Chemistry
Development of Novel and More Sustainable Synthetic Methodologies
Future efforts in synthesizing 1-(Azetidin-1-yl)-2-hydroxyethan-1-one will likely pivot towards greener and more efficient protocols that minimize waste and energy consumption. A key area of development will be the application of photocatalysis. mit.edursc.orgchemrxiv.org Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a powerful method for constructing the azetidine (B1206935) ring itself from imines and alkenes. rsc.orgchemrxiv.org Research could explore a convergent approach where a suitably protected 2-hydroxy-N-alkenyl-ethan-1-imine undergoes a photocycloaddition, directly installing the core structure.
Another promising avenue is the use of copper-catalyzed photoredox reactions, which have been successfully employed for the anti-Baldwin 4-exo-dig radical cyclization of ynamides to generate highly functionalized azetidines. nih.gov Adapting such a strategy could provide a novel route to azetidine precursors that can be subsequently acylated. Furthermore, the principles of green chemistry will encourage the use of more environmentally benign solvents. For instance, cyclopentyl methyl ether (CPME) has been identified as a sustainable solvent for the synthesis of functionalized azetidines in flow chemistry systems. uniba.itacs.org
The development of one-pot syntheses from readily available starting materials, such as β-amino alcohols, represents another frontier. organic-chemistry.orgrsc.org An ideal future synthesis might involve an intramolecular cyclization of a precursor derived from 3-amino-1,2-propanediol, followed by a selective acylation, all performed in a single reaction vessel to maximize efficiency and reduce purification steps.
Advanced In Situ Spectroscopic and Real-Time Mechanistic Investigations
A deeper understanding of the reaction mechanisms governing the formation and functionalization of this compound is crucial for process optimization and control. Advanced in situ spectroscopic techniques are expected to play a pivotal role. For instance, the rapidity of a multicomponent reaction to form substituted azetidines was confirmed using in-situ infrared (IR) spectroscopy, demonstrating the power of this technique to monitor reactive intermediates and reaction progress in real-time. nih.gov
Future studies could employ a suite of in-situ tools like ReactIR, Raman spectroscopy, and Process NMR to investigate the acylation of azetidine with a protected glycolic acid derivative. This would allow for the precise determination of reaction kinetics, the identification of transient intermediates, and the elucidation of the catalytic cycle if transition metals are employed. A detailed mechanistic study on the lithiation-trapping of N-thiopivaloyl azetidine has already shown the complexity of these systems, revealing that intermediates can be configurationally unstable. rsc.org Similar detailed investigations into the acylation step for this compound would provide fundamental insights necessary for enhancing yield, selectivity, and robustness.
Exploration of Cascade and Multi-Component Reactions for Enhanced Efficiency
Cascade and multi-component reactions (MCRs) represent a paradigm of synthetic efficiency, enabling the construction of complex molecules from simple precursors in a single operation. nih.govcore.ac.uk The future synthesis of this compound is an ideal candidate for such elegant strategies. Researchers are increasingly developing multicomponent reactions to access diverse and functionalized azetidine derivatives. nih.govthieme-connect.com A prospective MCR could involve the reaction of an amine, a three-carbon dielectrophile, and a protected glycolic acid equivalent, which would assemble the target molecule in one pot, forming multiple bonds and stereocenters with high atom economy.
Strain-release-driven reactions of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) are another fertile ground for exploration. thieme-connect.com A four-component reaction driven by the strain-release of ABBs has been shown to produce highly functionalized azetidines. nih.gov One could envision a strategy where an ABB reacts sequentially with a carbon dioxide equivalent (to form a carboxylate) and a nucleophile, followed by reduction and acylation to yield the target structure. Similarly, cascade reactions, where the product of one reaction is the substrate for the next in the same pot, could be designed. For example, a palladium-catalyzed process could initiate the formation of a functionalized azetidine ring, which then undergoes an in-situ acylation. nih.govresearchgate.net
Integration with Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch synthesis to automated and continuous flow platforms offers significant advantages in terms of safety, scalability, and process control. The synthesis of functionalized azetidines has been successfully demonstrated using continuous flow technology, which allows for the safe handling of reactive intermediates like lithiated azetidines at temperatures higher than in batch processes. uniba.itacs.orgacs.orgnih.gov
The synthesis of this compound could be readily adapted to a flow chemistry setup. A typical process would involve pumping a solution of azetidine and an activated glycolic acid derivative (such as glycolic acid chloride or a mixed anhydride) through separate channels to a micromixer. The combined stream would then pass through a heated or cooled reactor coil for a precise residence time, ensuring complete and controlled conversion. This approach not only enhances safety and reproducibility but also facilitates rapid reaction optimization through automated screening of conditions. Such a platform would enable the on-demand synthesis of the target compound and its analogues for further studies.
Computational Design and Prediction of Novel Transformations
Computational chemistry has become an indispensable tool for modern synthetic planning, allowing for the prediction of reaction outcomes and the rational design of catalysts and substrates. mit.edu Recent groundbreaking work has combined computational modeling with experimentation to elucidate the key factors for successful aza Paternò–Büchi reactions to form azetidines. acs.orgrsc.org These studies used computational models to predict which substrate pairs would react successfully based on factors like frontier orbital energies and transition state energies. mit.eduacs.org
For this compound, similar computational approaches can be employed to design novel synthetic routes. Density Functional Theory (DFT) calculations could be used to model the transition states of various acylation reactions of azetidine, identifying the most energetically favorable pathway and predicting the optimal activating agent for glycolic acid. Furthermore, computational screening could identify novel catalysts for the formation of the azetidine ring with the desired substitution pattern. rsc.org This in silico approach can significantly reduce the amount of empirical trial-and-error experimentation, accelerating the discovery of more efficient and selective synthetic transformations. mit.edu Theoretical studies can also provide insights into the conformational preferences of the final molecule, which is valuable for understanding its properties and potential biological activity. nih.gov
Q & A
Basic: What are the standard synthetic routes for 1-(Azetidin-1-yl)-2-hydroxyethan-1-one?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between azetidine derivatives and hydroxyacetone precursors. For example:
- Route 1: React azetidine hydrochloride with 2-hydroxyacetone in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C for 12–24 hours .
- Route 2: Use transition metal-catalyzed coupling (e.g., palladium) to introduce the azetidine moiety to a pre-functionalized hydroxyethyl backbone .
Purification is achieved via silica gel column chromatography (hexane/ethyl acetate gradients), yielding 60–85% purity. Confirm product identity using NMR and MS .
Advanced: How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved for this compound?
Methodological Answer:
- 2D NMR Techniques: Employ HSQC and HMBC to resolve ambiguities in proton-carbon correlations, particularly for the azetidine ring (δ 3.5–4.5 ppm) and hydroxyl group (δ 1.8–2.5 ppm) .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone) to identify characteristic shifts .
- Dynamic Exchange Studies: Use variable-temperature NMR to assess conformational flexibility of the azetidine ring, which may cause peak splitting .
Basic: What characterization techniques are critical for verifying the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Identify key signals: azetidine protons (δ 3.2–4.1 ppm), hydroxyethyl group (δ 4.3–4.8 ppm), and carbonyl carbon (δ 205–210 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 158.12 (calculated for C₆H₁₁NO₂) .
- FT-IR: Detect carbonyl stretch (1700–1750 cm⁻¹) and hydroxyl O-H stretch (3200–3600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Design of Experiments (DoE): Screen parameters like solvent polarity (methanol vs. DCM), temperature (0°C vs. RT), and base strength (K₂CO₃ vs. NaH) to maximize yield .
- Catalyst Screening: Test palladium or copper catalysts for coupling reactions; monitor enantiomeric excess (ee) via chiral HPLC if stereocenters are present .
- In Situ Monitoring: Use Raman spectroscopy to track reaction progression and minimize side products .
Basic: What biological activities are associated with azetidine-containing compounds like this one?
Methodological Answer:
- Enzyme Inhibition: Azetidine rings often target proteases or kinases; evaluate IC₅₀ values using fluorogenic substrates (e.g., trypsin-like assays) .
- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL indicates potential) .
- Cytotoxicity: Screen in cancer cell lines (e.g., HeLa) with MTT assays; compare to cisplatin controls .
Advanced: How can computational modeling guide the design of analogs with enhanced activity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the azetidine ring to predict stability under physiological conditions .
- Molecular Docking: Simulate binding to target proteins (e.g., HIV-1 protease) using AutoDock Vina; prioritize analogs with lower ΔG values .
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on the azetidine) to optimize bioactivity .
Advanced: How do structural modifications (e.g., substituents on the azetidine) affect structure-activity relationships (SAR)?
Methodological Answer:
- Azetidine Substituents: Introduce methyl or sulfonyl groups at the 3-position to enhance metabolic stability (e.g., 1-(3-sulfonylazetidin-1-yl)-2-hydroxyethan-1-one) .
- Hydroxyethyl Group: Replace hydroxyl with methoxy to reduce polarity and improve blood-brain barrier penetration .
- Biological Validation: Compare modified analogs in enzyme inhibition assays (e.g., COX-2) to establish SAR trends .
Basic: How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–10) at 37°C for 24 hours; monitor degradation via HPLC. Azetidine rings are prone to hydrolysis under acidic conditions (pH < 4) .
- Thermal Stability: Perform TGA/DSC to determine decomposition temperature (typically >150°C for azetidine derivatives) .
Advanced: What in vitro assays are recommended to assess pharmacokinetic properties?
Methodological Answer:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and measure parent compound depletion over 60 minutes .
- Plasma Protein Binding: Use equilibrium dialysis to determine fraction unbound (target: >5% for favorable bioavailability) .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .
Advanced: How does chirality in the hydroxyethyl group influence biological activity?
Methodological Answer:
- Enantioselective Synthesis: Prepare (R)- and (S)-enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidines) .
- Biological Testing: Compare enantiomers in target assays (e.g., β-lactamase inhibition); (S)-enantiomers often show 2–5x higher potency due to stereospecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
